N-(3-phenylpropyl)-4-(thiophen-2-yl)oxane-4-carboxamide

Catalog No.
S6796323
CAS No.
877650-42-5
M.F
C19H23NO2S
M. Wt
329.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(3-phenylpropyl)-4-(thiophen-2-yl)oxane-4-carbox...

CAS Number

877650-42-5

Product Name

N-(3-phenylpropyl)-4-(thiophen-2-yl)oxane-4-carboxamide

IUPAC Name

N-(3-phenylpropyl)-4-thiophen-2-yloxane-4-carboxamide

Molecular Formula

C19H23NO2S

Molecular Weight

329.5 g/mol

InChI

InChI=1S/C19H23NO2S/c21-18(20-12-4-8-16-6-2-1-3-7-16)19(10-13-22-14-11-19)17-9-5-15-23-17/h1-3,5-7,9,15H,4,8,10-14H2,(H,20,21)

InChI Key

HVBDYVNSADNNEF-UHFFFAOYSA-N

SMILES

C1COCCC1(C2=CC=CS2)C(=O)NCCCC3=CC=CC=C3

Canonical SMILES

C1COCCC1(C2=CC=CS2)C(=O)NCCCC3=CC=CC=C3

N-(3-phenylpropyl)-4-(thiophen-2-yl)oxane-4-carboxamide is an organic compound classified as an oxane carboxamide. Its structure includes a phenylpropyl group, a thiophene ring, and an oxane ring, making it a molecule of significant interest in various scientific domains. The chemical formula for this compound is C19H23NO2SC_{19}H_{23}NO_{2}S, and it has a molecular weight of approximately 329.5 g/mol. The compound is noted for its potential applications in medicinal chemistry and materials science due to its unique structural features and reactivity profiles.

, including:

  • Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones, using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
  • Reduction: The carboxamide group can be reduced to amines through the use of lithium aluminum hydride or sodium borohydride.
  • Substitution Reactions: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, facilitated by halogenating agents or nucleophiles such as Grignard reagents.

Major Products from Reactions

  • Oxidation: Sulfoxides or sulfones.
  • Reduction: Amines.
  • Substitution: Various substituted phenyl derivatives.

The biological activity of N-(3-phenylpropyl)-4-(thiophen-2-yl)oxane-4-carboxamide has been investigated primarily in the context of its potential as a selective inhibitor of N-type voltage-gated calcium channels (N-VGCCs). This action is crucial for regulating neurotransmitter release in neurons, indicating its possible applications in pain management and neurology. Additionally, the compound may interact with various molecular targets, modulating their activity and influencing biological pathways relevant to therapeutic interventions.

The synthesis of N-(3-phenylpropyl)-4-(thiophen-2-yl)oxane-4-carboxamide typically involves multiple steps:

  • Formation of the Oxane Ring: Starting with a suitable diol, the oxane ring is formed through cyclization reactions.
  • Introduction of the Thiophene Ring: This can be achieved via coupling reactions, such as Suzuki or Stille coupling.
  • Attachment of the Phenylpropyl Group: This is accomplished through Friedel-Crafts alkylation.
  • Formation of the Carboxamide Group: The final step involves amidation to introduce the carboxamide functional group.

N-(3-phenylpropyl)-4-(thiophen-2-yl)oxane-4-carboxamide has several applications across different fields:

  • Medicinal Chemistry: Potential therapeutic agent due to its ability to modulate calcium channel activity.
  • Material Science: As a building block for synthesizing more complex materials.
  • Biological Research: Used as a probe to study pathways involving thiophene and oxane derivatives.

Interaction studies involving N-(3-phenylpropyl)-4-(thiophen-2-yl)oxane-4-carboxamide have focused on its binding affinity towards specific receptors and enzymes. These studies utilize techniques such as electrophysiology and radioligand binding assays to elucidate how this compound affects cellular signaling pathways and neurotransmitter release mechanisms.

N-(3-phenylpropyl)-4-(thiophen-2-yl)oxane-4-carboxamide can be compared with several similar compounds, highlighting its unique structural and functional characteristics.

Similar Compounds

  • 5,6-Dichloro-N-phenyl-N-(propan-2-yl)pyridine-3-carboxamide
    • Lacks the oxane ring structure; may exhibit different biological properties.
  • N-(3-methylphenyl)-4-thiophenecarboxamide
    • Similar thiophene structure but lacks the phenylpropyl side chain.
  • N-(4-methylphenyl)-4-thiophenecarboxamide
    • Shares a thiophene ring but differs in substituent groups on the phenol.

Uniqueness

The uniqueness of N-(3-phenylpropyl)-4-(thiophen-2-yl)oxane-4-carboxamide lies in:

  • Structural Composition: The combination of a phenylpropyl group with both an oxane and thiophene ring creates a distinct molecular architecture that may impart unique chemical properties.
  • Functional Potential: Its ability to selectively inhibit voltage-gated calcium channels positions it as a candidate for therapeutic applications not commonly associated with other similar compounds.

This compound's multifaceted nature makes it an intriguing subject for ongoing research in medicinal chemistry and related fields.

XLogP3

3.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

329.14495015 g/mol

Monoisotopic Mass

329.14495015 g/mol

Heavy Atom Count

23

Dates

Modify: 2023-11-23

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